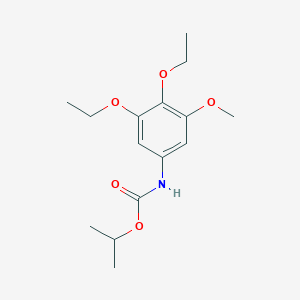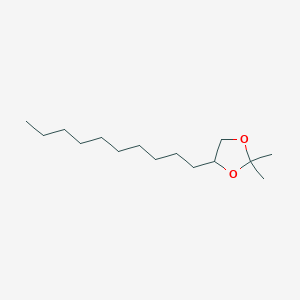
4-Decyl-2,2-dimethyl-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Decyl-2,2-dimethyl-1,3-dioxolane is an organic compound belonging to the dioxolane family. Dioxolanes are a group of organic compounds containing a dioxolane ring, which is a five-membered ring with two oxygen atoms and three carbon atoms. This compound is characterized by the presence of a decyl group (a ten-carbon alkyl chain) and two methyl groups attached to the dioxolane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Decyl-2,2-dimethyl-1,3-dioxolane can be synthesized through the acetalization of aldehydes or ketalization of ketones with ethylene glycol in the presence of an acid catalyst . The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst, allowing the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other catalysts such as zirconium tetrachloride (ZrCl4) and tetrabutylammonium tribromide can also be used under mild reaction conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of molecular sieves or orthoesters can enhance water removal, thereby driving the reaction to completion .
Análisis De Reacciones Químicas
Types of Reactions
4-Decyl-2,2-dimethyl-1,3-dioxolane undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with reagents such as organolithium compounds (RLi) or Grignard reagents (RMgX).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH, I2, Br2, Cl2, MnO2/CH2Cl2.
Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4.
Substitution: RLi, RMgX, RCuLi, NH3, RNH2, NaOCH3.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
4-Decyl-2,2-dimethyl-1,3-dioxolane has various applications in scientific research, including:
Chemistry: Used as a protecting group for carbonyl compounds during synthetic transformations.
Biology: Employed in the synthesis of biologically active molecules, such as hydroxylated polyamine analogs.
Medicine: Investigated for its potential use in drug development and as a modifying agent for pro-drugs.
Industry: Utilized in the production of polymers and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-Decyl-2,2-dimethyl-1,3-dioxolane involves its ability to form stable cyclic acetals, which protect carbonyl groups from unwanted reactions during synthetic transformations . The compound can undergo acid-catalyzed transacetalization or hydrolysis to release the protected carbonyl compound .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxane: A six-membered ring with two oxygen atoms and four carbon atoms.
2,2-Dimethyl-1,3-dioxolane: A similar compound with two methyl groups but without the decyl group.
4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane: A derivative with a chloromethyl group.
Uniqueness
4-Decyl-2,2-dimethyl-1,3-dioxolane is unique due to the presence of the decyl group, which imparts distinct physical and chemical properties.
Propiedades
Número CAS |
87946-65-4 |
|---|---|
Fórmula molecular |
C15H30O2 |
Peso molecular |
242.40 g/mol |
Nombre IUPAC |
4-decyl-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C15H30O2/c1-4-5-6-7-8-9-10-11-12-14-13-16-15(2,3)17-14/h14H,4-13H2,1-3H3 |
Clave InChI |
IMWNVVKWVNKMSW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC1COC(O1)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


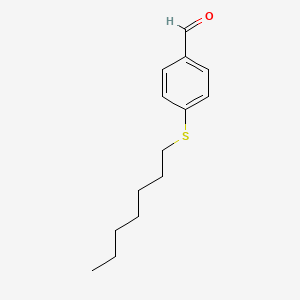
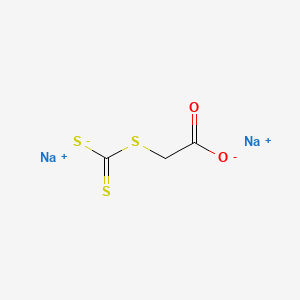
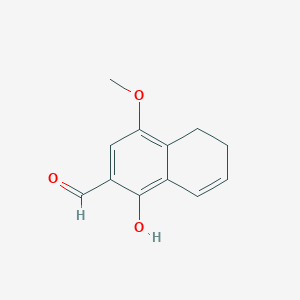
![1,6,7,8-Tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14402986.png)
![1-{4-[(E)-(4-Chlorophenyl)diazenyl]phenyl}piperidine](/img/structure/B14402990.png)
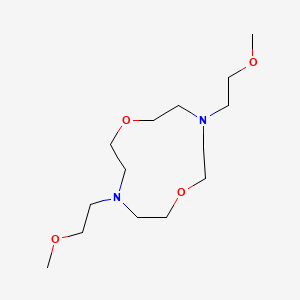
stannane](/img/structure/B14402995.png)
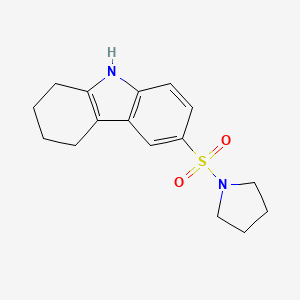
![[(1R,3S)-2,2-Dimethyl-3-(prop-1-en-2-yl)cyclobutyl]acetaldehyde](/img/structure/B14403008.png)
![2-[(2,3-Dimethoxyphenyl)methyl]benzoic acid](/img/structure/B14403023.png)
![6a-Phenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene](/img/structure/B14403045.png)
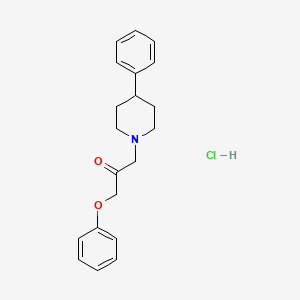
![1-{1-[(4-Bromophenyl)sulfanyl]-2-methyl-2-phenylpropyl}-1H-1,2,4-triazole](/img/structure/B14403065.png)
